molecular formula C14H9BrF2N2 B8194231 6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine

6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8194231
M. Wt: 323.13 g/mol
InChI Key: OKXIJXWMPQACMG-UHFFFAOYSA-N
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Description

6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a bromine atom and a difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrrolopyridine under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using stable and readily available reagents, optimizing reaction conditions such as temperature and solvent, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyridine core.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery and development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoropyridine: A related compound with a similar pyridine core but different substituents.

    6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with a bromine atom and a phenyl group.

Uniqueness

6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorobenzyl group and bromine atom make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

6-bromo-1-[(2,4-difluorophenyl)methyl]pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2N2/c15-10-5-14-13(18-7-10)3-4-19(14)8-9-1-2-11(16)6-12(9)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXIJXWMPQACMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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